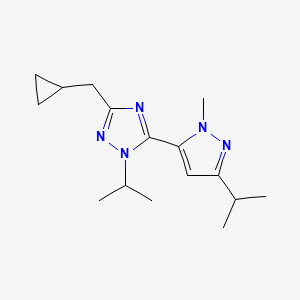![molecular formula C13H25NO3S B5638631 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step chemical reactions that carefully introduce functional groups at specific positions on the piperidine ring. For example, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, which share a structural motif with our compound of interest, have been achieved from 1,3-dimethyl-4-piperidinone through key reactions controlling the C3-C4 stereochemistry (Schmitt, Brown, & Perrio, 2013). These methods provide a foundation for understanding the synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critically important in determining their chemical reactivity and physical properties. Crystal structure analyses, such as those performed by Arulraj et al. (2019) on a related piperidine compound, utilize techniques like X-ray diffraction to elucidate the arrangement of atoms within the crystal lattice, providing insights into the compound's geometry, bond lengths, and angles, as well as intermolecular interactions (Arulraj et al., 2019).
Chemical Reactions and Properties
Piperidine compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by the functional groups attached to the piperidine ring. The presence of a methoxyethyl and a methylthio propanoyl group in our compound suggests reactivity patterns that may include interactions with nucleophiles and electrophiles, as well as potential for participation in catalytic cycles (Consiglio et al., 1981).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. For instance, the crystal packing, hydrogen bonding, and molecular shape analyses provide valuable information about the solid-state properties and stability of the compound (Arulraj et al., 2019).
属性
IUPAC Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-11-10-14(12(15)4-9-18-3)7-5-13(11,16)6-8-17-2/h11,16H,4-10H2,1-3H3/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNLZMKTLXIROM-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-3-methylsulfanylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)

![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)
![3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)

![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![1-(2-phenyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5638634.png)
![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
![2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638646.png)
![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-propyl-3-pyrrolidinyl}-2-methoxy-2-methylpropanamide dihydrochloride](/img/structure/B5638653.png)
![2-[({1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5638667.png)